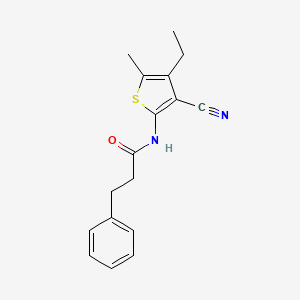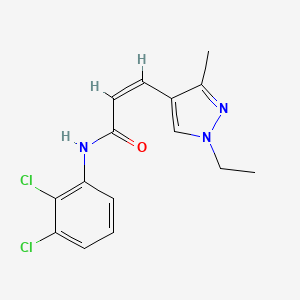![molecular formula C17H19N3O3 B10896417 (2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)
(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and hydrazones are a subclass of Schiff bases where the amine is specifically a hydrazine
準備方法
The synthesis of 2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of an appropriate hydrazine with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often involve heating the mixture to facilitate the condensation process. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding oxides.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The methoxy and benzyl groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
作用機序
The mechanism of action of 2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its ability to form stable complexes with transition metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways . The specific molecular targets and pathways involved would depend on the particular application and the nature of the complex formed.
類似化合物との比較
Similar compounds include other Schiff base hydrazones, such as N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)11-23-15-8-7-14(9-16(15)22-2)10-19-20-17(18)21/h3-10H,11H2,1-2H3,(H3,18,20,21)/b19-10+ |
InChIキー |
GNVFMIIUNZXBMJ-VXLYETTFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
![2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B10896352.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10896363.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10896364.png)
![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)
![1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10896372.png)


![2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10896384.png)
![N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10896385.png)
![N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B10896387.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10896393.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10896398.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
